molecular formula C19H20N2Si B14645217 4,4'-[Methyl(phenyl)silanediyl]dianiline CAS No. 54120-41-1

4,4'-[Methyl(phenyl)silanediyl]dianiline

Cat. No.: B14645217
CAS No.: 54120-41-1
M. Wt: 304.5 g/mol
InChI Key: IKWSEOQTHHESAT-UHFFFAOYSA-N
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Description

4,4′-Methylene dianiline (MDA, CAS 101-77-9) is an aromatic diamine with the molecular formula C₁₃H₁₄N₂. It consists of two aniline groups linked by a methylene (–CH₂–) bridge. MDA is primarily synthesized via the condensation of formaldehyde and aniline under acidic conditions . Key applications include:

  • Polymer Production: MDA is a precursor for 4,4′-methylene diphenyl diisocyanate (MDI), a critical component in polyurethane foams, elastomers, and coatings .
  • Epoxy Curing: It acts as a cross-linking agent for epoxy resins, enhancing thermal and mechanical stability .
  • Toxicity: MDA is a known hepatotoxin and carcinogen, with studies highlighting its role in liver injury models .
  • Environmental Impact: Persistence in soil and water raises ecological concerns, necessitating stringent handling protocols .

Properties

CAS No.

54120-41-1

Molecular Formula

C19H20N2Si

Molecular Weight

304.5 g/mol

IUPAC Name

4-[(4-aminophenyl)-methyl-phenylsilyl]aniline

InChI

InChI=1S/C19H20N2Si/c1-22(17-5-3-2-4-6-17,18-11-7-15(20)8-12-18)19-13-9-16(21)10-14-19/h2-14H,20-21H2,1H3

InChI Key

IKWSEOQTHHESAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Methyl(phenyl)silanediyl]dianiline typically involves the reaction of methylphenylsilane with aniline under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves similar synthetic routes but with optimized conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Methyl(phenyl)silanediyl]dianiline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.

    Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives

Scientific Research Applications

4,4’-[Methyl(phenyl)silanediyl]dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, facilitating the formation of stable polymer networks. The aniline groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of aromatic diamines significantly influences their chemical, thermal, and mechanical properties. Below is a detailed comparison of MDA with analogous compounds:

Structural and Functional Group Analysis

Compound Structural Feature Key Functional Groups
4,4′-MDA Methylene (–CH₂–) bridge –NH₂, –CH₂–
4,4′-Oxydianiline (ODA) Ether (–O–) linkage –NH₂, –O–
4,4′-(9-Fluorenylidene)dianiline (BFDA) Bulky fluorenylidene group –NH₂, sp³-hybridized C bridge
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6FODA) Fluorinated (–CF₃) and ether groups –NH₂, –O–, –CF₃

Thermal and Mechanical Properties

  • MDA : Moderate thermal stability (decomposition ~250–300°C) due to the flexible methylene bridge. Used in polyurethanes requiring rigidity .
  • ODA : Enhanced flexibility from the ether linkage, with decomposition temperatures exceeding 300°C. Ideal for proton exchange membranes (PEMs) in fuel cells .
  • BFDA : Superior thermal stability (>400°C) due to the rigid fluorenylidene group, making it suitable for high-temperature polyimides .
  • 6FODA : Fluorine groups impart hydrophobicity and oxidative resistance, critical for durable PEMs .

Solubility and Processability

  • ODA/6FODA : Improved solubility in DMAC and m-cresol due to ether/fluorine groups, enabling membrane fabrication .
  • BFDA : Reduced solubility due to steric hindrance, requiring recrystallization for purification .

Environmental and Health Considerations

  • MDA: Classified as a carcinogen; requires containment to prevent leaching into ecosystems .
  • ODA/6FODA : Lower toxicity but may release sulfonic acid derivatives under degradation .
  • BFDA: Limited environmental data; inertness suggests lower ecological risk .

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